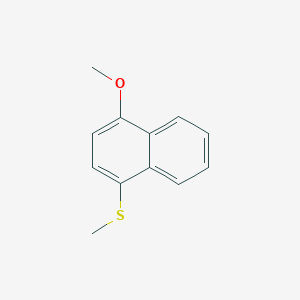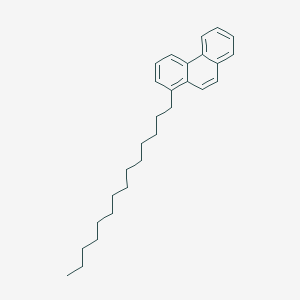
1-Tetradecylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Tetradecylphenanthrene is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of a tetradecyl group attached to the phenanthrene core. Phenanthrene itself is known for its applications in the production of dyes, plastics, pesticides, explosives, and drugs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-tetradecylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with tetradecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in a non-polar solvent like dichloromethane or carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography and recrystallization are common in industrial settings .
化学反応の分析
Types of Reactions: 1-Tetradecylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reduction reactions can convert it to dihydro derivatives using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the 9 and 10 positions of the phenanthrene ring
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, Raney nickel.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene, 2-Phenanthrenesulfonic acid
科学的研究の応用
1-Tetradecylphenanthrene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and in studying the reactivity of PAHs.
Biology: Investigated for its interactions with biological macromolecules and potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific electronic properties
作用機序
The mechanism of action of 1-tetradecylphenanthrene involves its interaction with cellular components, particularly through its aromatic structure. It can intercalate into DNA, disrupting normal cellular processes. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane integrity and function. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzymatic activities .
類似化合物との比較
Phenanthrene: The parent compound, known for its stability and aromatic properties.
1,10-Phenanthroline: A derivative with nitrogen atoms in the ring, used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another aromatic compound with similar coordination properties but different structural features
Uniqueness of 1-Tetradecylphenanthrene: this compound stands out due to its long alkyl chain, which imparts unique hydrophobic properties and influences its interactions with biological membranes and macromolecules.
特性
CAS番号 |
104522-53-4 |
|---|---|
分子式 |
C28H38 |
分子量 |
374.6 g/mol |
IUPAC名 |
1-tetradecylphenanthrene |
InChI |
InChI=1S/C28H38/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-24-19-16-21-28-26-20-15-14-18-25(26)22-23-27(24)28/h14-16,18-23H,2-13,17H2,1H3 |
InChIキー |
RWHMDYTXLVTNFX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC1=C2C=CC3=CC=CC=C3C2=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
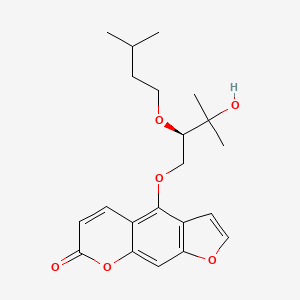
![1,5-Bis{4-[2-(ethenyloxy)ethoxy]phenyl}penta-1,4-dien-3-one](/img/structure/B14338752.png)
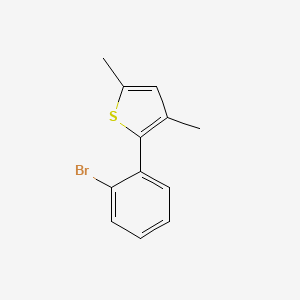
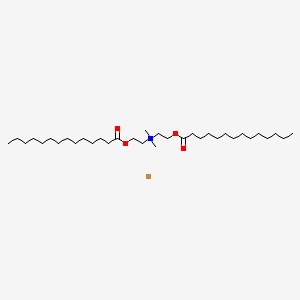
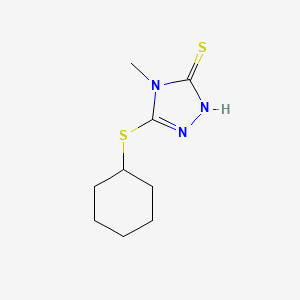
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)


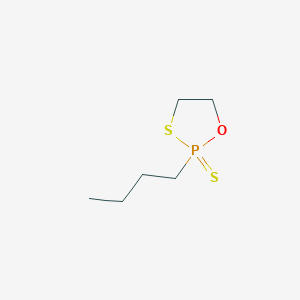
![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)


